![molecular formula C17H9Cl2N3OS B3001574 4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-59-0](/img/structure/B3001574.png)
4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative that is likely to possess a thiazole ring, a common structure in various bioactive compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and insecticidal properties . The presence of cyano and dichlorophenyl groups may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides, which could be analogous to the synthesis of the compound . The synthesis of related thiazole derivatives typically includes the use of benzoyl chloride and hydrazine, followed by further functionalization . The synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a compound with a similar structure, was achieved through an efficient synthetic methodology, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, UV-Vis absorption, NMR analyses, and density functional theory (DFT) calculations . These techniques help in understanding the solid-state properties and hydrogen bonding interactions of the compounds, which are crucial for their biological activities.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including intramolecular charge transfer mechanisms, as observed in the colorimetric sensing of fluoride anions by a benzamide derivative containing a 3,5-dinitrophenyl group . The reactivity of the cyano group in such compounds can be exploited to construct new heterocycles, which may enhance their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly affect their antimicrobial activity . The cyano group and the chloro substituents are likely to impact the solubility, stability, and reactivity of the compound, which in turn can affect its biological efficacy and potential applications in sensing or as a precursor for novel heterocyclic compounds with desired activities .
科学的研究の応用
Anticancer Activity
4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have shown promising results in anticancer research. A study by Ravinaik et al. (2021) demonstrated that certain derivatives exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Ö. Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives with notable anticancer properties, particularly against melanoma cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Chemical Synthesis and Reactions
Smolii et al. (2001) explored the chemical properties and reactions of compounds containing the cyano group and thiazolyl residue. Their study revealed that these compounds could undergo various chemical transformations, providing insights into their chemical behavior (Smolii, Panchishin, Pirozhenko, & Drach, 2001). In 2020, Younes et al. synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and investigated their properties, including colorimetric sensing of fluoride anions, indicating potential applications in analytical chemistry (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Antimicrobial Properties
The compound and its derivatives also exhibit antimicrobial properties. A study by Chawla (2016) indicated that thiazole derivatives, including those with structural similarities to this compound, displayed significant antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
Insecticidal Activity
Additionally, Mohamed et al. (2020) researched the insecticidal activity of certain derivatives. They found that some compounds exhibited high effectiveness against cotton leaf worms, suggesting potential use in agricultural pest control (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).
Corrosion Inhibition
Yadav et al. (2015) investigated the use of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in acidic environments. Their results showed that these compounds could effectively inhibit corrosion, indicating their potential application in industrial maintenance (Yadav, Sharma, & Kumar, 2015).
特性
IUPAC Name |
4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-12-5-6-14(19)13(7-12)15-9-24-17(21-15)22-16(23)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWDZDNMOLEIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


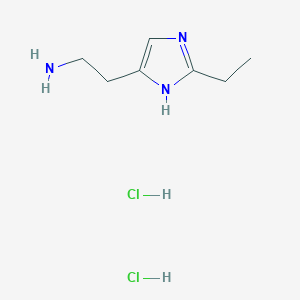
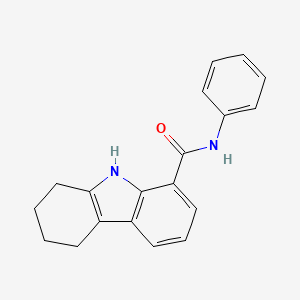


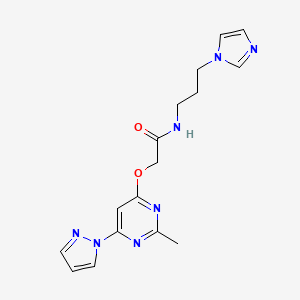
![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)
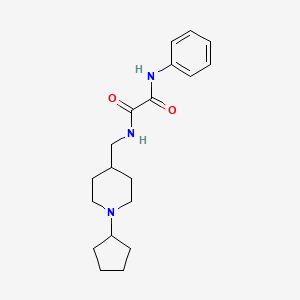
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)

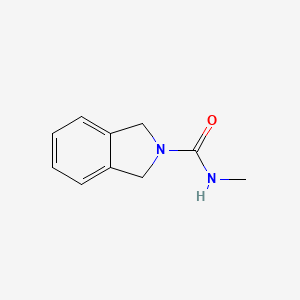

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)
